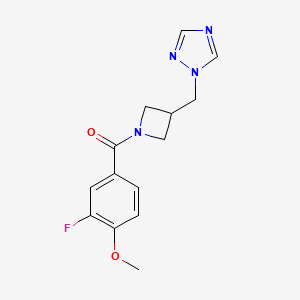![molecular formula C21H19ClN2OS B2527752 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223964-04-2](/img/structure/B2527752.png)
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione" is a chemical entity that appears to be related to a class of compounds known for their unique structural features, which include a diazaspiro core and a thione moiety. While the specific compound is not directly reported in the provided papers, the papers do discuss related compounds that share some structural similarities, such as the presence of a chlorophenyl group, a benzoyl group, and a thiourea or diazepinone moiety.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various substituents. For instance, the synthesis of a precursor to a cyclic (alkyl)(amido)carbene involves the formation of an azaspiro undecane dione structure, which is then subjected to further reactions . Similarly, the synthesis of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives involves the condensation of appropriate starting materials, characterized by spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds with diazaspiro cores and related moieties can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The geometries around the carbene carbon atoms and the configuration of the molecules, whether trans-cis or otherwise, are key features that can be compared across different compounds . For the compound of interest, a similar approach would be used to determine its precise molecular structure.
Chemical Reactions Analysis
The reactivity of compounds with diazaspiro cores and thione groups can vary significantly based on their structural features. For example, the steric hindrance around the carbene carbon atom can prevent deprotonation and the formation of a stable carbene . The chemical behavior of the compound "3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione" would likely be influenced by the presence of the 4-chlorophenyl and 3-methylbenzoyl substituents, which could affect its reactivity in forming carbenes or undergoing nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques reveal information about the functional groups present, such as NH, CO, CN, and CS stretching vibrations, as well as the chemical shifts associated with different carbon atoms in the structure . The compound would likely exhibit similar spectroscopic features, which could be used to confirm its identity and purity.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Activity of Thiazole Derivatives : Studies have explored the synthesis of thiazole derivatives showing anti-inflammatory and analgesic activities. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters prepared through condensation demonstrated significant anti-inflammatory and analgesic effects in preclinical models, suggesting potential applications in developing new therapeutic agents (Attimarad & Bagavant, 1999).
Antibacterial and Antifungal Spiro-Compounds : The synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines was reported, with significant biological activity against various strains, highlighting the versatility of spiro compounds in antimicrobial research (Rajanarendar et al., 2010).
properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-5-4-6-16(13-14)19(25)24-20(26)18(15-7-9-17(22)10-8-15)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWGZYVWFIOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)
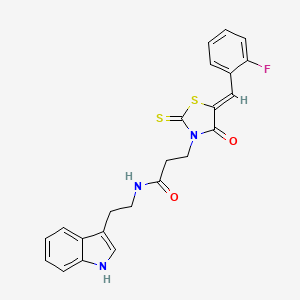
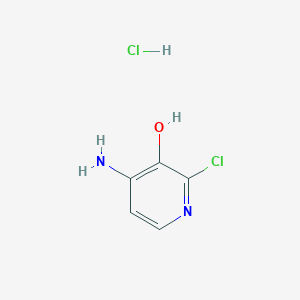
![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)
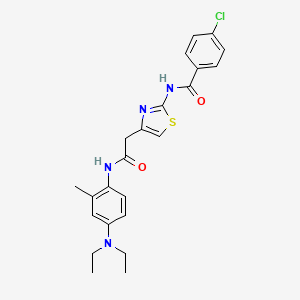
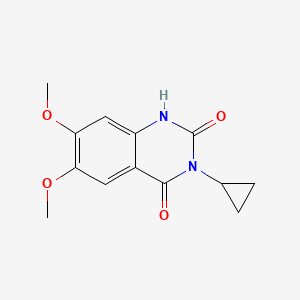
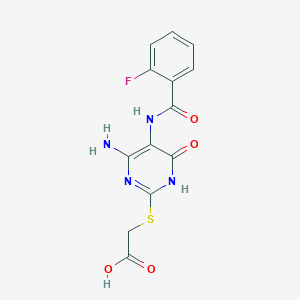
![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)
